An In-depth Technical Guide to Quadrosilan (Cisobitan)
An In-depth Technical Guide to Quadrosilan (Cisobitan)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrosilan, also known by its brand name Cisobitan and developmental code KABI-1774, is a synthetic, nonsteroidal organosilicon compound with potent estrogenic and antigonadotropic properties.[1] Developed in the 1970s, it has been primarily investigated for its therapeutic potential in the management of prostate cancer.[1][2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and available clinical data for Quadrosilan, intended to serve as a technical resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Quadrosilan is chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[1] Its structure features a cyclotetrasiloxane ring with methyl and phenyl substituents.
Chemical Identifiers:
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IUPAC Name: 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[1]
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CAS Number: 4657-20-9[1]
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Molecular Formula: C₁₈H₂₈O₄Si₄[1]
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Synonyms: Cisobitan, KABI-1774, 2,6-cisdiphenylhexamethylcyclotetrasiloxane[1]
Physicochemical Properties
A summary of the known physicochemical properties of Quadrosilan is presented in Table 1.
| Property | Value | Reference |
| Molar Mass | 420.758 g·mol⁻¹ | [1] |
| Boiling Point | 353.9 °C at 760 mmHg | [4] |
| Density | 1.06 g/cm³ | [4] |
| Flash Point | 146 °C | [4] |
| LogP | 3.42840 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
Pharmacology
Mechanism of Action: Estrogenic and Antigonadotropic Effects
Quadrosilan's primary pharmacological action stems from its potent estrogenic activity, which is reported to be equivalent to that of estradiol.[1] As a nonsteroidal estrogen, it is believed to exert its effects through binding to and activating estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. The activation of ERs can lead to both genomic and non-genomic signaling cascades.
The antigonadotropic effect of Quadrosilan is a key aspect of its therapeutic rationale in prostate cancer.[2][3] By mimicking the effects of estrogen, Quadrosilan is thought to suppress the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a reduction in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. The decreased levels of LH, in turn, inhibit the production of androgens, such as testosterone, in the testes. Given that prostate cancer is often androgen-dependent, this reduction in circulating androgens can lead to tumor regression.
Signaling Pathway
The estrogenic signaling pathway is complex, involving both direct gene regulation (genomic) and rapid, non-transcriptional effects (non-genomic). Upon binding of an estrogenic ligand like Quadrosilan, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The ER can also interact with other transcription factors to regulate gene expression indirectly. Non-genomic signaling can be initiated by membrane-associated ERs, leading to the activation of various kinase cascades.
Caption: Estrogenic and Antigonadotropic Signaling of Quadrosilan.
Experimental Protocols
Synthesis Workflow (Hypothetical)
A plausible synthetic route to a cyclosiloxane like Quadrosilan would likely involve the hydrolysis and condensation of dichlorosilane precursors.
Caption: Hypothetical Synthesis Workflow for Quadrosilan.
Clinical and Preclinical Data
Preclinical Findings
Studies in animal models have provided insights into the biological effects of Quadrosilan (KABI 1774). In male rabbits and dogs, administration of the compound led to arrested spermatogenesis, degeneration of germ cells, and atrophy of interstitial cells in the testes.[5] Marked epithelial atrophy was also observed in the prostate gland.[5] These findings are consistent with an estrogen-mimicking, antigonadotropic effect, and potentially a direct antiandrogenic effect on the epididymis.[5]
Clinical Trials in Prostate Cancer
Several clinical studies were conducted in the 1970s and 1980s to evaluate the efficacy and safety of Quadrosilan (Cisobitan) in patients with prostate cancer.
A pilot study involving 9 patients with prostatic cancer, who received a dose of 4-5 mg/kg body weight, concluded that at this dosage, Cisobitan was not adequate for tumor palliation.[3][6] However, no side effects were noted for up to 6 months of treatment.[6]
Another study with 13 patients with stage III or IV carcinoma of the prostate found that Cisobitan acted as a strong antiandrogen and exerted all the known effects of estrogens, including feminization and cardiovascular complications.[7] This led the authors to question its advantage over conventional estrogen therapy.[7]
A larger, prospective multicenter study compared Cisobitan to an estrogen preparation in 140 patients with well and moderately well-differentiated prostatic cancer.[2] The study found no major differences in the subjective, objective, or laboratory responses between the two treatment groups.[2] The side effect profiles were similar, although edema requiring diuretics was more frequent in the estrogen-treated group.[2] Notably, there was a significant difference in mortality at 12 months, with fewer deaths in the Cisobitan group, primarily due to a lower incidence of fatal cardiovascular events.[2] However, this difference in mortality was less pronounced at the 24-month follow-up.[2]
Summary and Future Perspectives
Quadrosilan is a nonsteroidal estrogen with demonstrated antigonadotropic activity. Its development in the mid-20th century provided an alternative to conventional estrogen therapy for prostate cancer, with some clinical data suggesting a potentially more favorable cardiovascular safety profile in the short term. However, it still induced estrogenic side effects such as feminization.
For contemporary drug development, Quadrosilan serves as an interesting case study of an organosilicon compound with potent hormonal activity. Further investigation into its specific interactions with estrogen receptor subtypes and the downstream signaling pathways could provide valuable insights for the design of novel selective estrogen receptor modulators (SERMs). The lack of comprehensive, modern analytical and pharmacokinetic data presents a significant gap in our understanding of this compound. Should there be renewed interest in this chemical scaffold, a thorough re-evaluation using modern analytical techniques and pharmacological assays would be warranted.
References
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- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 5. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
